

A Technical Guide to the Chemical Properties of Acid Red 111

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 111

Cat. No.: B1630594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 111 (C.I. 23266) is a synthetic dye belonging to the disazo class of colorants.^[1] Characterized by its two azo (-N=N-) chromophores, it presents as a yellowish-red powder.^[2] ^[3] Primarily utilized in the textile industry for dyeing wool, polyamide fibers, and leather, its chemical properties also make it a subject of interest in analytical chemistry and environmental science.^{[2][4]} This guide provides a detailed overview of the core chemical properties of **Acid Red 111**, complete with quantitative data, generalized experimental protocols, and process visualizations to support advanced research and development activities.

Chemical Identity and Structure

Acid Red 111 is chemically defined as the disodium salt of 4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid.^[5] Its complex aromatic structure is responsible for its distinct color and dyeing characteristics.

Identifier	Value	Reference(s)
IUPAC Name	disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate	[5]
CAS Number	6358-57-2	[4][5]
C.I. Number	23266	[5][6]
Molecular Formula	C ₃₇ H ₂₈ N ₄ Na ₂ O ₁₀ S ₃	[2][4]
Synonyms	Acid Scarlet F-3GL, Weak Acid Scarlet FGN, C.I. Acid Red 111	[2][5]

Physicochemical Properties

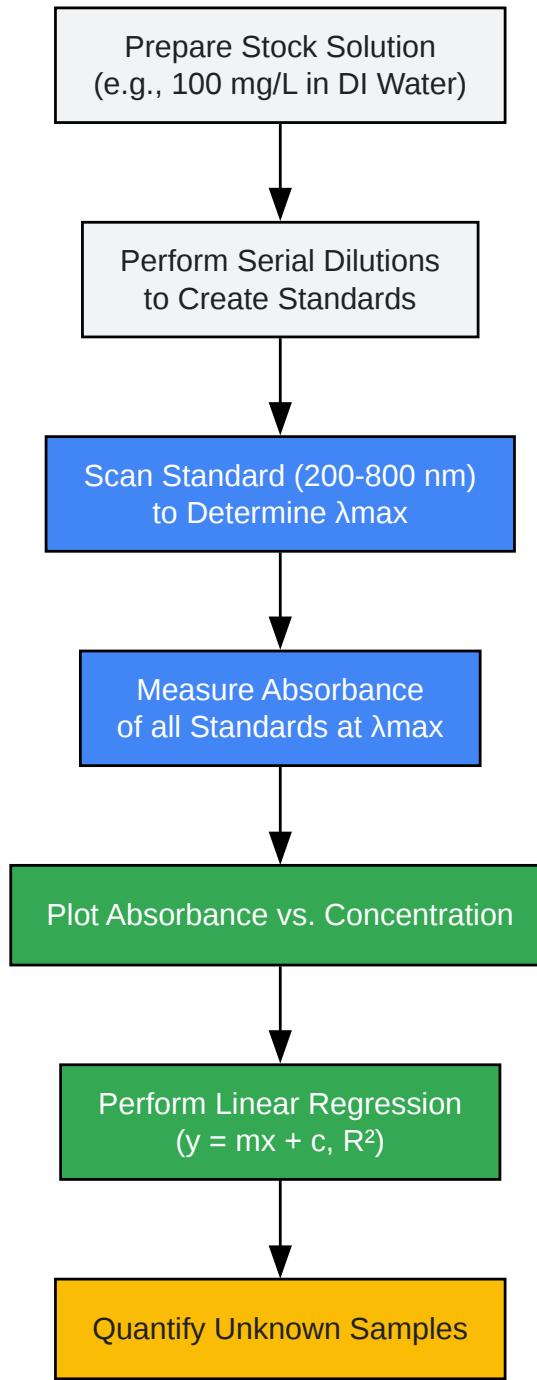
The physical and chemical properties of **Acid Red 111** are summarized below. These properties are crucial for understanding its behavior in various matrices and for developing analytical methods.

Property	Value	Reference(s)
Molecular Weight	830.8 g/mol (Disodium Salt)	[4][5]
786.85 g/mol (Free Acid)	[4]	
Appearance	Yellowish-red powder	[2][3]
Water Solubility	25 g/L (at 90 °C)	[2]
Other Solubilities	Soluble in acetone, ethanol.	[7]
Lightfastness (AATCC)	4-6 (on a scale of 1-8, where 8 is highest)	[6]
Hydrogen Bond Donors	1 (Disodium Salt)	[4]
Hydrogen Bond Acceptors	14 (Disodium Salt)	[4]

Spectroscopic Properties

The color of **Acid Red 111** arises from its extended conjugated system involving the azo linkages and aromatic rings, which allows for the absorption of light in the visible spectrum. The primary analytical technique for its characterization and quantification is UV-Visible spectrophotometry.

Based on spectral data for closely related "Acid Red" dyes, the maximum absorbance (λ_{max}) in the visible region is approximately 510 nm.[8] Additional strong absorption peaks are found in the ultraviolet region between 250-350 nm, corresponding to π - π^* electronic transitions within the benzene and naphthalene ring systems.[8]


Generalized Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a general method for determining the λ_{max} and generating a calibration curve for **Acid Red 111**.

- Preparation of Stock Solution: Accurately weigh a known mass of **Acid Red 111** powder and dissolve it in a precise volume of deionized water (or an appropriate buffer) in a Class A volumetric flask to create a concentrated stock solution (e.g., 100 mg/L).
- Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.
- Spectral Scan: Using a calibrated dual-beam UV-Visible spectrophotometer, scan a mid-range standard solution across a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λ_{max}). Use deionized water as the blank.
- Calibration Curve: Set the spectrophotometer to the determined λ_{max} . Measure the absorbance of each prepared standard solution.
- Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). This curve can be used to determine the concentration of unknown samples.

Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization

Chemical Reactivity and Stability

The chemical reactivity of **Acid Red 111** is centered on its azo linkages and aromatic structure.

- Reduction: The azo groups can be reduced to form aromatic amines. This is a common mechanism of degradation and decolorization.[\[4\]](#)
- Oxidation: The azo group can be oxidized, leading to the breakdown of the chromophore.[\[4\]](#)
- Substitution: The aromatic rings can undergo electrophilic substitution reactions, though the sulfonic acid groups are deactivating.

The dye is generally stable under ambient storage conditions. However, its stability is influenced by several factors:

- pH and Temperature: While specific stability data for **Acid Red 111** is limited, studies on similar azo dyes show that they can be degraded under certain pH and temperature conditions, particularly at extremes.[\[9\]](#) One study on the biodegradation of Reactive Red 111 noted successful decolorization across a pH range of 5.0 to 10.5 and temperatures from 30 to 40°C, indicating the molecule is stable enough for such processes but is susceptible to breakdown.[\[1\]](#)
- Metal Ions: The dye is sensitive to the presence of copper and iron ions, which can form complexes with the dye molecule, leading to a shift in color.[\[2\]](#)[\[3\]](#) This is a critical consideration in dyeing processes and analytical preparations.
- Environmental Persistence: **Acid Red 111** has the potential to remain in the environment for a long time but is not expected to accumulate in organisms.[\[10\]](#)

Generalized Experimental Protocol: pH and Thermal Stability Assessment

This protocol describes a general approach to evaluating the stability of **Acid Red 111**.

- Solution Preparation: Prepare a buffered aqueous solution of **Acid Red 111** at a known concentration (e.g., 25 mg/L).

- pH Stress Study:
 - Aliquot the solution into several vials. Adjust the pH of each vial to a different value across a wide range (e.g., pH 2, 4, 7, 9, 12) using HCl or NaOH.
 - Store the vials at a constant temperature (e.g., 25 °C) protected from light.
 - At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
- Thermal Stress Study:
 - Aliquot the solution (at a constant pH, e.g., 7.0) into several vials.
 - Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) protected from light.
 - At specified time points, withdraw a sample from each vial.
- Analysis: Analyze each sample using UV-Visible spectrophotometry at the λ_{max} . A decrease in absorbance indicates degradation. High-Performance Liquid Chromatography (HPLC) can also be used for a more detailed analysis of the parent compound and the appearance of degradation products.
- Data Reporting: Report the percentage of the initial concentration remaining at each time point for each condition.

Synthesis Pathway

The industrial synthesis of **Acid Red 111** is a multi-step process involving diazotization and coupling reactions, followed by an esterification step.[2]

- Double Diazotization: The process begins with the double diazotization of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine in an acidic medium (pH 1-2) with sodium nitrite to form a tetra-azonium salt.[4]
- First Coupling: The tetra-azonium salt is then reacted with 4-Hydroxynaphthalene-2,7-disulfonic acid. One of the diazonium groups couples with the naphthol derivative.[4]

- Second Coupling: The remaining diazonium group is subsequently coupled with phenol under slightly acidic or neutral conditions.[2][3]
- Esterification: Finally, the hydroxyl group of the coupled phenol is esterified with 4-Methylbenzene-1-sulfonyl chloride to enhance the dye's stability.[2][4]

Diagram of Synthesis Pathway

[Click to download full resolution via product page](#)

General Synthesis Pathway of **Acid Red 111**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. chembk.com [chembk.com]
- 4. Acid Red 111 | 6358-57-2 | Benchchem [benchchem.com]
- 5. Acid Red 111 | C37H28N4Na2O10S3 | CID 22831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pylamdyes.com [pylamdyes.com]
- 7. Acid Red 111 | 6358-57-2 | FA41265 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. thescipub.com [thescipub.com]
- 10. 2,7-Naphthalenedisulfonic acid, 3-[[2,2'-dimethyl-4'-[[4-[[4-methylphenyl)sulfonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt (Acid Red 111) - Canada.ca [canada.ca]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Acid Red 111]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630594#what-are-the-chemical-properties-of-acid-red-111>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com